eFT508, also known as eFT508, is a potent, highly selective, and orally bioavailable small molecule inhibitor of mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1 and MNK2) [, , , , , , , , , , , , , , , , , ]. It acts as a reversible, ATP-competitive inhibitor, demonstrating significant selectivity for MNK1 and MNK2 over 400 other protein and lipid kinases []. eFT508 plays a critical role in scientific research by enabling the exploration of MNK1 and MNK2 functions and their therapeutic potential in various diseases.
Tomivosertib, also known as eFT508, is a synthetic compound recognized for its role as a selective inhibitor of Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinases 1 and 2 (MNK1 and MNK2). These kinases are crucial in regulating protein synthesis and cell signaling pathways involved in cancer progression. Tomivosertib has garnered attention for its potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapy by modulating immune responses.
Tomivosertib was developed by eFFECTOR Therapeutics and is currently being investigated in various clinical trials for its effectiveness against multiple cancer types, including liver cancer and other solid tumors. The compound's chemical identity is cataloged under the CAS number 1849590-01-7, and its molecular weight is approximately 340.4 g/mol .
Tomivosertib is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets MNK1 and MNK2, which play pivotal roles in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), thereby influencing protein synthesis and cellular responses to stress .
The synthesis of tomivosertib involves several chemical processes, primarily utilizing organic solvents and reagents. One notable method includes dissolving the compound in dimethyl sulfoxide to create a concentrated solution. This method allows for the efficient preparation of stock solutions necessary for biological assays and formulations .
The detailed synthetic pathway includes various steps such as condensation reactions and purification processes that ensure the final product's purity and efficacy. Specific reaction conditions, such as temperature control and solvent choice, are critical to achieving optimal yields and maintaining the compound's stability during synthesis .
Tomivosertib primarily undergoes reactions that inhibit phosphorylation processes critical for protein synthesis regulation. One significant reaction involves the inhibition of eIF4E phosphorylation at serine 209, which is essential for translation initiation in cells .
The inhibition mechanism involves competitive binding to the active site of MNK1 and MNK2, preventing their interaction with substrates necessary for phosphorylation reactions. This action results in downstream effects on cellular proliferation and survival pathways, particularly in tumor cells .
Upon administration, tomivosertib selectively binds to MNK1 and MNK2, inhibiting their kinase activity. This inhibition leads to a reduction in eIF4E phosphorylation levels, which is crucial for protein synthesis regulation .
In laboratory settings, tomivosertib has shown an IC50 value of approximately 1-2 nM against MNK enzymes, indicating its potency as an inhibitor. The compound's effects on cellular pathways have been observed to manifest within minutes of exposure, with reversible effects upon washout.
Tomivosertib appears as an off-white to yellow solid powder with a density of approximately 1.4 g/cm³. It is soluble in various organic solvents such as dimethyl sulfoxide and corn oil, facilitating its use in biological experiments .
The chemical stability of tomivosertib under physiological conditions has been characterized by its low vapor pressure (0.0±2.4 mmHg at 25°C) and high flash point (398.7±32.9 °C), indicating good thermal stability . The compound's interactions with biological systems are influenced by its ability to form hydrogen bonds, which are critical for binding to target proteins.
Tomivosertib is being explored for its potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapies like chimeric antigen receptor T cell therapy. Studies have indicated that tomivosertib can improve T cell activation and differentiation by modulating key signaling pathways involved in immune responses . Additionally, it has been tested in preclinical models demonstrating efficacy against liver tumors by reducing levels of immune checkpoint proteins such as PD-L1 .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: